Sub-Nanogram Antagonism: 10Z,12E Isomer Suppresses (E,E)-Pheromone Attractancy at 1:1 Ratio
The (Z,E)-isomer (10Z,12E-hexadecadienal) acts as a potent behavioral antagonist for Maruca vitrata, whose natural pheromone is (E,E)-10,12-hexadecadienal. Addition of 1 ng of the ZE isomer to 1 ng of purified (E,E)-10,12-hexadecadienal completely antagonized male attractancy in laboratory bioassays. Strikingly, the EZ isomer (10E,12Z) produced the same antagonistic effect at an even lower dose of 0.1 ng. By comparison, 1 ng each of the ZZ isomer likewise abolished attraction [1]. This demonstrates that the 10Z,12E isomer, when present as a stereochemical impurity at levels ≥50% relative to the active component, functionally inactivates the pheromone signal.
| Evidence Dimension | Behavioral antagonism threshold (amount of isomer required to suppress attractancy of 1 ng purified E,E-pheromone) |
|---|---|
| Target Compound Data | 1 ng of ZE isomer (10Z,12E-hexadecadienal) antagonizes 1 ng of E,E-pheromone |
| Comparator Or Baseline | EZ isomer (10E,12Z): 0.1 ng antagonizes 1 ng E,E-pheromone; ZZ isomer: 1 ng antagonizes 1 ng E,E-pheromone; unpurified E,E with 92% isomeric purity: no attractancy |
| Quantified Difference | ZE isomer is a potent antagonist at 1:1 ratio; EZ isomer is approximately 10-fold more potent as antagonist (0.1 ng threshold); isomeric purity of attractant must exceed 92% (i.e., total isomer contaminants <8%) to retain any attractancy |
| Conditions | Laboratory bioassay with male Maruca vitrata; purified synthetic E10,E12-16:Ald (99% isomeric purity) as baseline attractant; individual isomers added at specified doses |
Why This Matters
Procurement of 10Z,12E-hexadecadienal for Maruca vitrata monitoring in regions where the E,E-isomer is the active pheromone requires isomeric purity verification, as even 1% contamination with this isomer can compromise field trap performance.
- [1] Adati, T., & Tatsuki, S. (1999). Identification of female sex pheromone of the legume pod borer, Maruca vitrata and antagonistic effects of geometrical isomers. Journal of Chemical Ecology, 25(1), 105–115. View Source
